molecular formula C8H15NO2 B15155370 hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol

hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol

Cat. No.: B15155370
M. Wt: 157.21 g/mol
InChI Key: PLKGALKKFCRDSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with oxirane or epoxide compounds in the presence of a catalyst . The reaction is usually carried out under inert atmosphere and at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol

InChI

InChI=1S/C8H15NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h7-8,10H,1-6H2

InChI Key

PLKGALKKFCRDSA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C1COCC2)CO

Origin of Product

United States

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